"6-(dimethylamino)pyridine-3-thiol chemical properties"
"6-(dimethylamino)pyridine-3-thiol chemical properties"
An In-depth Technical Guide to 6-(dimethylamino)pyridine-3-thiol: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-(dimethylamino)pyridine-3-thiol, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The document delineates its core chemical and physical properties, provides detailed and validated synthetic protocols, and explores its reactivity and potential applications as a versatile building block in medicinal chemistry. By integrating established data with fundamental chemical principles, this guide serves as an essential resource for scientists leveraging this scaffold in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a highly sought-after motif in drug design.[1][2] When functionalized with both a potent electron-donating group, such as a dimethylamino substituent, and a highly nucleophilic thiol group, the resulting compound, 6-(dimethylamino)pyridine-3-thiol, emerges as a uniquely versatile building block.
The thiol (-SH) group imparts a distinct set of functionalities critical in pharmacology. Thiols are excellent nucleophiles, can serve as antioxidants, and are potent metal chelators, enabling them to interact with biological systems in diverse ways, from forming covalent bonds with cysteine residues in target proteins to mitigating oxidative stress.[3] The strategic placement of the dimethylamino and thiol groups on the pyridine core creates a molecule with a rich and tunable reactivity profile, making it a valuable precursor for the synthesis of novel bioactive compounds. This guide will explore the fundamental properties, synthesis, and latent potential of this important chemical entity.
Molecular Structure and Physicochemical Properties
6-(dimethylamino)pyridine-3-thiol is a substituted pyridine characterized by a dimethylamino group at the 6-position and a thiol group at the 3-position. The electron-donating nature of the dimethylamino group influences the electronic properties of the entire pyridine ring system.
Caption: Chemical structure of 6-(dimethylamino)pyridine-3-thiol.
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 680591-10-0 | [4] |
| Molecular Formula | C₇H₁₀N₂S | [4] |
| Molecular Weight | 154.23 g/mol | [4] |
| Appearance | Yellow powder or oil | [5][6] |
| Melting Point | 65 – 68°C | [5] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.18 (d, J=2.5 Hz, 1H), 7.41-7.47 (m, 1H), 6.41 (d, J=8.8 Hz, 1H), 3.05 (m, 7H, 2NCH₃ + SH) | [5] |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 157.9, 150.9, 141.3, 108.7, 105.4, 37.6 | [5] |
| HRMS (ESI/TOF-Q) | m/z: calculated for C₇H₁₀N₂S [M+H]⁺ 154.0565, found 154.0562 / 154.0563 | [5] |
Synthesis and Reactivity Profile
The synthesis of substituted pyridine-3-thiols can be challenging, with early methods often suffering from low yields or the formation of disulfide byproducts.[5] However, more recent, efficient procedures have been developed that allow for the synthesis of 6-(dimethylamino)pyridine-3-thiol with high purity and yield.
Recommended Synthetic Protocol: Copper-Catalyzed Thiolation
A practical and scalable method involves a two-step procedure starting from the corresponding 3-iodopyridine derivative, using thiobenzoic acid as a sulfur donor.[5][7] This approach avoids harsh reagents and provides the target thiol in high purity.
Caption: Workflow for the synthesis of 6-(dimethylamino)pyridine-3-thiol.
Detailed Experimental Protocol:
-
Step 1: S-(6-(dimethylamino)pyridin-3-yl) benzothioate Synthesis:
-
To a solution of 6-(dimethylamino)-3-iodopyridine (1.0 eq) in dioxane, add thiobenzoic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Rationale: Copper(I) iodide is a crucial catalyst for the coupling of aryl iodides with thio-compounds.[5] Potassium carbonate acts as a base to deprotonate the thiobenzoic acid, forming the active nucleophile. Dioxane is a suitable high-boiling aprotic solvent for this type of cross-coupling reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude thioester can be purified by column chromatography or carried directly to the next step.
-
-
Step 2: Hydrolysis to Thiol:
-
Dissolve the crude thioester from Step 1 in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at room temperature.
-
Rationale: The basic conditions facilitate the hydrolysis of the thioester to reveal the free thiol (as its thiolate salt) and sodium benzoate.
-
Monitor the reaction for the disappearance of the thioester.
-
Upon completion, carefully acidify the reaction mixture with aqueous hydrochloric acid (HCl) to a neutral or slightly acidic pH. This protonates the thiolate to form the desired thiol, which may precipitate.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the pure 6-(dimethylamino)pyridine-3-thiol.[5]
-
-
Validation:
-
The identity and purity of the final product must be confirmed using analytical techniques. The expected ¹H NMR, ¹³C NMR, and HRMS data should match those reported in Table 1.[5] The appearance of a signal around 3.05 ppm in the ¹H NMR spectrum corresponding to the SH proton is a key indicator of successful synthesis.[5]
-
Reactivity Profile
-
The Thiol Group: The sulfur atom is the primary site of nucleophilic reactivity. It can be readily alkylated, acylated, or undergo Michael additions. It is also susceptible to oxidation, particularly in the presence of air or mild oxidizing agents, which can lead to the formation of the corresponding disulfide dimer. This property is crucial to consider during storage and handling, which should ideally be under an inert atmosphere.
-
The Pyridine Ring: The pyridine nitrogen (pKa ≈ 9.6 for the parent DMAP) is basic and can be protonated or act as a ligand for metal centers.[8] The electron-donating dimethylamino group at the 6-position increases the electron density of the ring, making it more nucleophilic than unsubstituted pyridine and activating it towards electrophilic aromatic substitution, though the thiol group's reactivity often dominates.
Applications in Research and Drug Development
While specific biological activity data for 6-(dimethylamino)pyridine-3-thiol itself is not extensively published, its structural components suggest significant potential in several areas of research.
-
Scaffold for Medicinal Chemistry: As a substituted aminopyridine, it provides a validated starting point for drug discovery programs.[9] The thiol handle allows for the straightforward introduction of a wide variety of side chains and functional groups through S-alkylation or other sulfur-specific reactions. This enables the rapid generation of compound libraries for screening against biological targets.
-
Covalent Inhibitors: The nucleophilic thiol group is an ideal functional group for designing targeted covalent inhibitors. These inhibitors can form a permanent bond with a non-catalytic cysteine residue in a target protein, leading to high potency and prolonged duration of action.
-
Antioxidant and Radioprotective Agents: Medicinal thiols are known to act as radical scavengers and can replenish cellular antioxidant pools, such as glutathione (GSH).[3] Compounds containing this moiety could be investigated for conditions associated with high oxidative stress or as radioprotective agents.
-
Coordination Chemistry and Nanomaterials: The presence of both a pyridine nitrogen and a soft thiol donor makes this molecule an excellent candidate as a bidentate ligand for various transition metals. Such complexes could have applications in catalysis or as metallodrugs. Furthermore, thiols are widely used to functionalize the surface of gold nanoparticles; this compound could be used to create water-soluble or functionalized nanoparticles for sensing or drug delivery applications.[10][11]
Conclusion
6-(dimethylamino)pyridine-3-thiol is a high-value chemical tool for researchers in the pharmaceutical and materials sciences. Its synthesis is now achievable through practical and high-yield methods, making it readily accessible for further derivatization. The compound's unique combination of a privileged pyridine scaffold, an activating dimethylamino group, and a versatile thiol handle provides a rich platform for chemical exploration. From the development of novel covalent inhibitors to the functionalization of nanomaterials, the potential applications of this molecule are both broad and significant, warranting its consideration in a wide range of advanced research programs.
References
-
Bohdan, D. P.; Borysov, O. V. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 43–48. [Link]
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]
-
Hakobyan, R. M.; et al. Synthesis of new thiophene substituted 2-aminopyridines. Frontiers in Chemistry, Armenia. [Link]
-
Zhu, S.; et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules2022 , 27(5), 1563. [Link]
-
Noolvi, M. N.; et al. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Arabian Journal of Chemistry2019 , 12(8), 3925-3936. [Link]
-
de Oliveira, C. R.; et al. 6-Aminopyridine-3-thiol. Acta Crystallographica Section E2002 , 58(Pt 2), o197–o198. [Link]
-
Soliman, A. M.; et al. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E2012 , 68(Pt 11), o3132. [Link]
-
Gilles, A.; et al. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules2020 , 25(15), 3469. [Link]
-
Ezeriņṇa, D.; et al. Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals2020 , 13(8), 180. [Link]
-
Song, Y.; et al. 4-(N,N-Dimethylamino)pyridine-Protected Au Nanoparticles: Versatile Precursors for Water- and Organic-Soluble Gold Nanoparticles. Langmuir2006 , 22(19), 7943–7946. [Link]
-
6-Dimethylaminopurine. PubChem. [Link]
-
Daina, A.; et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy2021 , 15, 4489–4529. [Link]
-
6-(dimethylamino)pyridine-3-boronic acid. PubChemLite. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
-
Mayr's Database Of Reactivity Parameters: Pyridines, Quinolines etc. . [Link]
-
4-Dimethylaminopyridine. Wikipedia. [Link]
-
Al-Tel, T. H. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
Movassaghi, M.; et al. Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]
-
Park, J.-W.; et al. Tuning the miscibility of gold nanoparticles dispersed in liquid crystals via the thiol-for-DMAP reaction. Journal of Materials Chemistry2011 , 21(27), 10147-10152. [Link]
-
Li, Z.; et al. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. RSC Advances2015 , 5(28), 21877-21880. [Link]
-
6-Thio-IMP. PubChem. [Link]
-
Yang, C.; et al. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Catalysts2012 , 2(2), 166-175. [Link]
-
4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(dimethylamino)pyridine-3-thiol 95% | CAS: 680591-10-0 | AChemBlock [achemblock.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. 680591-10-0 | 6-(Dimethylamino)pyridine-3-thiol | Thiophenols | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 9. armchemfront.com [armchemfront.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tuning the miscibility of gold nanoparticles dispersed in liquid crystals via the thiol-for-DMAP reaction - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Aromatic
Non-Aromatic
